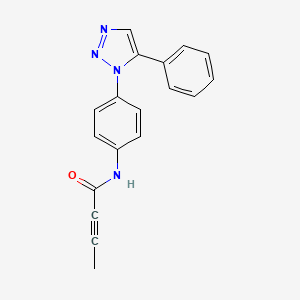
N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms . It also contains phenyl groups and an amide group .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, including “this compound”, has been a subject of extensive research . A common method for synthesizing 1,2,3-triazoles is the Cu-catalyzed click reaction .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,3-triazole ring, phenyl groups, and an amide group . The 1,2,3-triazole ring is a five-membered ring with three nitrogen atoms .
Applications De Recherche Scientifique
Synthesis and Biological Applications
A study by Ferrini et al. (2015) elaborates on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are integral for developing peptidomimetics or biologically active compounds based on the triazole scaffold. This approach overcomes the Dimroth rearrangement challenge, presenting a pathway for synthesizing triazole-containing compounds with potential biological activities, including HSP90 inhibitors (Ferrini et al., 2015).
Corrosion Inhibition
Nahlé et al. (2021) investigated novel ecological triazole derivative corrosion inhibitors, demonstrating their effectiveness against mild steel corrosion in acidic environments. This research highlights the potential of triazole derivatives in protecting industrial materials, showcasing their high inhibition performance and insights into their adsorption mechanisms (Nahlé et al., 2021).
Structural Analysis
Dey et al. (2015) focused on the structural study of nimesulide triazole derivatives, elucidating their crystal structures and analyzing intermolecular interactions. This study provides a foundation for understanding the structural characteristics of triazole derivatives and their potential implications in medicinal chemistry (Dey et al., 2015).
Mécanisme D'action
Target of Action
The primary target of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body, catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the carbonic anhydrase-II enzyme .
Biochemical Pathways
The inhibition of carbonic anhydrase-II by this compound likely affects several biochemical pathways. Carbonic anhydrase-II is involved in various physiological processes, including respiration and the transport of carbon dioxide and bicarbonate between tissues and lungs . Therefore, the inhibition of this enzyme could have downstream effects on these processes.
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in compounds can improve their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), by forming hydrogen bonds with different targets .
Result of Action
The inhibition of carbonic anhydrase-II by this compound could lead to a decrease in the enzyme’s activity, potentially affecting the acid-base balance in the body . .
Propriétés
IUPAC Name |
N-[4-(5-phenyltriazol-1-yl)phenyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-2-6-18(23)20-15-9-11-16(12-10-15)22-17(13-19-21-22)14-7-4-3-5-8-14/h3-5,7-13H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHAAOXARHDONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)
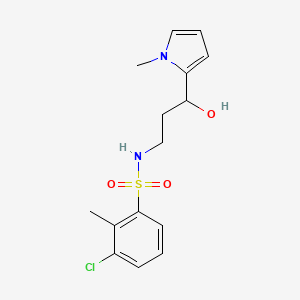
![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)
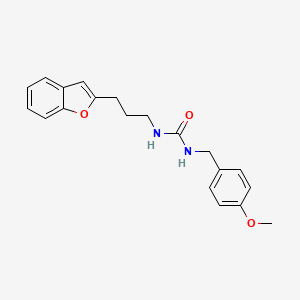
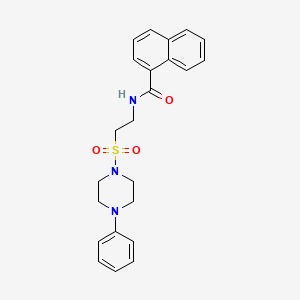
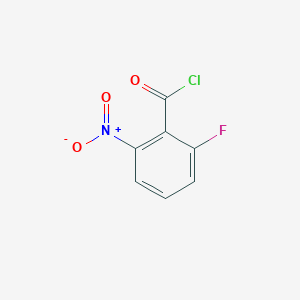

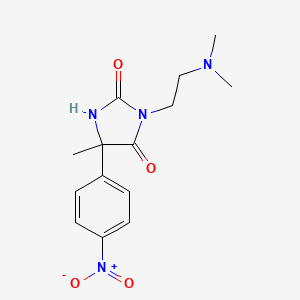
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2740298.png)
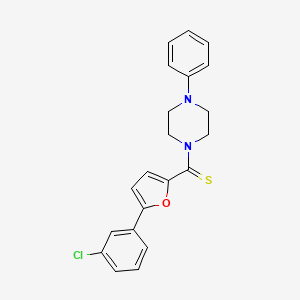
![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2740300.png)

